1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine
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Overview
Description
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a triazole ring substituted with a methyl group.
Preparation Methods
The synthesis of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with triazole derivatives under specific conditions. One common method involves the use of 4-methyl-4H-1,2,4-triazole-3-thiol as a starting material, which reacts with piperidine derivatives in the presence of a base to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or methanol are commonly used in these reactions.
Scientific Research Applications
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine can be compared with other triazole derivatives, such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but lacks the piperidine ring, which may affect its biological activity and chemical reactivity.
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine: This compound has an ethylamine group instead of a piperidine ring, which may influence its binding properties and applications.
The unique combination of the triazole and piperidine rings in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17N5 |
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Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C9H17N5/c1-13-7-11-12-9(13)6-14-4-2-8(10)3-5-14/h7-8H,2-6,10H2,1H3 |
InChI Key |
XTSFZAGPNSHPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2CCC(CC2)N |
Origin of Product |
United States |
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